Steffimycine B

Vue d'ensemble

Description

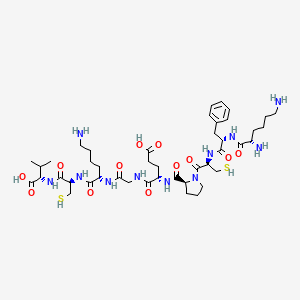

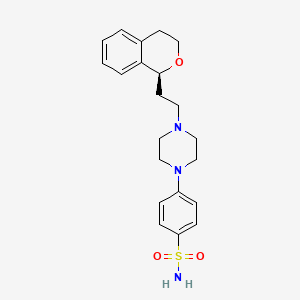

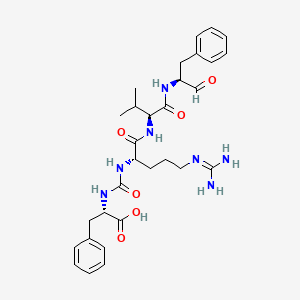

Steffimycin B is an anthracycline . It has the molecular formula C29H32O13 . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens .

Synthesis Analysis

The synthesis of Steffimycin B involves a bioinformatic study based on the genome information of the Embleya genus to produce secondary metabolites . The strain NF3 has 49 biosynthetic gene clusters (BGCs), and it contains a cluster for the anthracycline Steffimycin, which is not encoded by E. hyalina NBRC13850 nor by E. scabrispora DSM41855 .Molecular Structure Analysis

The molecular structure of Steffimycin B has been determined by X-ray diffraction . The orthorhombic crystals belong to space group P2 (1)2 (1)2 (1), with the dimensions; a = 8.253 (2), b = 8.198 (2), c = 40.850 (8) A and Z = 4 .Chemical Reactions Analysis

The chemical analysis of the Steffimycins produced by strain NF3 showed the production of eight compounds of the Steffimycins and Steffimycinone families . Four of these molecules have already been described: Steffimycin B, Steffimycin C, 8-demethoxy-10-deoxysteffimycinone, and 7–deoxiesteffimycinone, and four are new natural products: 8-demethoxysteffimycin B, 8-demethoxy-10-deoxysteffimycin B, 7-deoxy-8-demethoxysteffimycinone, and 7-deoxy-10-deoxysteffimycinone .Physical And Chemical Properties Analysis

Steffimycin B has a molecular weight of 588.6 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Activité antibactérienne

La Steffimycine B (SMB) est produite par la souche d'actinomycète Streptomyces scabrisporus HBERC-53204. Elle a été trouvée posséder une forte activité biologique contre une variété de pathogènes animaux et végétaux . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens.

Optimisation de la fermentation

Des recherches ont été menées pour améliorer la productivité de la souche pour la SMB et élargir la recherche et l'application de la SMB en agriculture et en élevage . Les concentrations optimales des principaux composants, y compris les nutriments contenant du carbone et de l'azote et les sels inorganiques dans le milieu de fermentation pour augmenter la production de SMB par S. scabrisporus HBERC-53204 ont été déterminées par des expériences à facteur unique .

Méthodologie de surface de réponse

Le milieu pour la production de SMB a été optimisé par la méthodologie de surface de réponse en ajustant l'équation non linéaire des facteurs significatifs avec le rendement en SMB . Cette méthode peut être utilisée pour optimiser la production d'autres composés bioactifs.

Production à grande échelle

Après optimisation du milieu de fermentation de la souche HBERC-53204, le rendement en SMB a été considérablement augmenté, ce qui a été mis à l'échelle dans un fermenteur de 20 L . Cela montre le potentiel de production à grande échelle de SMB.

Études de glycosylation

Des dérivés glycosylés de la Steffimycine ont été étudiés . La compréhension du rôle des fractions sucrées dans l'activité biologique de la Steffimycine pourrait conduire au développement de médicaments plus efficaces.

Amélioration de la bioactivité

Le rendement en SMB produit dans le milieu optimisé a atteint 477,26 mg/L en fermentation en fiole agitée, ce qui était 1 773,08 % plus élevé que celui du milieu original . Cela démontre le potentiel d'augmentation de la bioactivité de la SMB grâce à l'optimisation du processus de fermentation.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Steffimycin B is an anthracycline compound that was originally isolated from Streptomyces scabrisporus , an endophyte found in the medicinal plant Amphipterygium adstringens . The primary target of Steffimycin B is DNA , where it preferentially intercalates at sites containing cytosine and guanine .

Mode of Action

Steffimycin B interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule, in this case, Steffimycin B, inserts itself between the base pairs in the DNA helix. This can lead to DNA distortion and hinder the normal functioning of the DNA, such as replication and transcription, thereby inhibiting the growth and proliferation of cells.

Result of Action

Steffimycin B has demonstrated notable activity against Mycobacterium tuberculosis H37Rv ATCC 27294 , with an MIC 100 value of 7.8 µg/mL . This suggests that the compound has a bactericidal effect, leading to the death of the bacteria. It also showed a better activity against the rifampin mono-resistant M. tuberculosis Mtb-209 pathogen strain, suggesting a different action mechanism of Steffimycin B from that of rifampin .

Propriétés

IUPAC Name |

2,5,7-trihydroxy-4-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJWDTPKSIFZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969746 | |

| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54526-94-2 | |

| Record name | Steffimycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054526942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steffimycin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Steffimycin B exerts its antitumor activity primarily through DNA binding. [, ] Specifically, it intercalates between the base pairs of DNA, with a preference for guanine and cytosine rich sequences (GpC, CpG, and CpC or its complement GpG). [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []

A: Steffimycin B is an anthracycline antibiotic. Its molecular formula is C29H32O13 and its molecular weight is 592.56 g/mol. [, ] Structurally, it features a tetracyclic ring system (rings A-D), a sugar moiety attached to ring D, and a methoxy group in its sugar moiety, which differentiates it from the related compound Steffimycin. [, ] Spectroscopic methods, including NMR and mass spectroscopy, have been instrumental in characterizing its structure. [, ] The configuration in ring A is 7R,8S,9S, adopting a half-chair conformation, while the sugar ring has the regular chair conformation. []

A: Studies on chemical modifications of Steffimycin B, specifically at the 3-position, have shown that altering its structure can significantly impact its antitumor activity. [] This suggests that specific structural features are crucial for its interaction with DNA and subsequent biological effects.

A: Yes. Both mammalian (rat liver) and microbial systems have demonstrated the ability to convert Steffimycin B to its 7-deoxyaglycone, 7-deoxysteffimycinone. [, ] This conversion involves a reductive cleavage of the sugar moiety and is dependent on reduced pyridine nucleotides (TPNH in mammals, DPNH in bacteria). [, ] Interestingly, certain microorganisms, like Actinoplanes utahensis and Chaetomium sp., can specifically reduce Steffimycin B at the C-10 carbonyl group, yielding 10-dihydrosteffimycin B. [] This microbial transformation requires TPNH and has been studied using cell-free extracts. [, ]

ANone: While specific resistance mechanisms for Steffimycin B haven't been extensively detailed in the provided abstracts, its structural similarity to other anthracyclines like Daunorubicin and Doxorubicin suggests that overlapping resistance mechanisms could exist. These mechanisms might involve altered drug efflux, DNA repair pathways, or modifications to topoisomerase II, a common target for anthracyclines. Further research is needed to fully elucidate Steffimycin B resistance.

A: Yes, researchers have synthesized novel hybrid molecules incorporating the glycan moiety of Arimetamycin A with the aglycone of Steffimycin B. [] These hybrids demonstrated enhanced cytotoxicity compared to Steffimycin B itself. [] This highlights the potential of exploring Steffimycin B-derived compounds for improved therapeutic outcomes.

ANone: Various analytical methods have been employed to characterize and study Steffimycin B. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) have been crucial for structural elucidation and identification of Steffimycin B. [, ]

- Chromatography: Silica gel chromatography has been used for the purification of Steffimycin B from cultures of Streptomyces elgreteus. []

- X-ray Diffraction: This technique provided insights into the crystal and molecular structure of Steffimycin B, confirming its stereochemistry and interactions with DNA. [, ]

- Cell-free assays: These are used to investigate the metabolic conversion of Steffimycin B by enzymes from different organisms. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)